

Application Notes and Protocols for In Vitro ENaC Blockade Using Phenamil Methanesulfonate

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Compound of Interest

Compound Name: Phenamil methanesulfonate

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Introduction

Phenamil methanesulfonate is a potent and specific inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium reabsorption in various epithelial tissues.^{[1][2]} As a more potent and less reversible analog of amiloride, phenamil serves as a valuable tool for in vitro research into ENaC function and its role in various physiological and pathophysiological processes, including cystic fibrosis, hypertension, and renal disorders.^{[3][4][5]} These application notes provide detailed protocols and quantitative data for the effective use of **phenamil methanesulfonate** in in vitro ENaC blocking experiments.

Data Presentation

Quantitative Data Summary

The inhibitory potency of **phenamil methanesulfonate** on ENaC is typically quantified by its half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the experimental system, cell type, and specific conditions.

Parameter	Value	Cell Type/System	Experimental Condition	Reference
IC50	400 nM	Not specified	General ENaC blocking activity	[3][4][5]
IC50	75 nM	Human bronchial epithelial cells	Basal short-circuit current	[3]
IC50	116 nM	Ovine bronchial epithelial cells	Basal short-circuit current	[3]
IC50	200 nM	Mutant Tg737° rpk CD PC monolayers	Not specified	[6]
IC50	140 nM	Oocytes expressing TRPP3	TRPP3-mediated Ca2+ transport	[3][4]

Note: Phenamil also exhibits inhibitory activity against other channels, such as the transient receptor potential polycystin-3 (TRPP3) channel, which should be considered in experimental design and data interpretation.[3][4]

Experimental Protocols

In Vitro ENaC Blockade in Polarized Epithelial Cells using Ussing Chamber Electrophysiology

This protocol describes the measurement of ENaC activity via short-circuit current (Isc) in polarized epithelial cells (e.g., human bronchial or renal collecting duct cells) and its inhibition by **phenamil methanesulfonate**.

Materials:

- **Phenamil methanesulfonate** salt (CAS 1161-94-0)
- Polarized epithelial cells cultured on permeable supports (e.g., Transwell®)

- Ussing chamber system
- Voltage-clamp amplifier
- Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Serological pipettes
- Microcentrifuge tubes

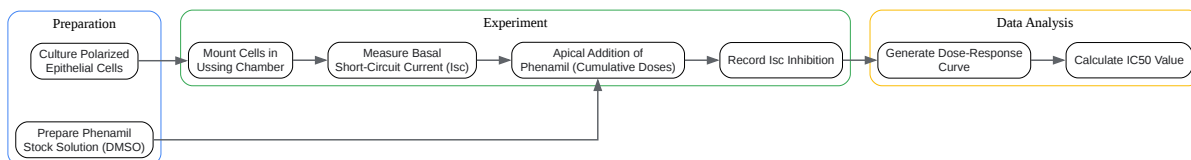
Procedure:

- Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance (TER) is formed.
- Preparation of Phenamil Stock Solution:
 - **Phenamil methanesulfonate** is sparingly soluble in aqueous solutions but soluble in DMSO.[\[7\]](#)
 - Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
 - Store the stock solution in aliquots at -20°C for up to one month.[\[4\]](#)
- Ussing Chamber Setup:
 - Equilibrate the Ussing chamber with pre-warmed Ringer's solution at 37°C and bubble with 95% O₂/5% CO₂.
 - Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
- Measurement of Basal Short-Circuit Current (I_{sc}):
 - Clamp the transepithelial voltage to 0 mV and continuously measure the I_{sc}.

- Allow the baseline I_{sc} to stabilize. This current is largely attributable to active ion transport, with a significant portion mediated by ENaC in many epithelial cell types.
- Application of **Phenamil Methanesulfonate**:
 - Prepare serial dilutions of **phenamil methanesulfonate** from the stock solution in pre-warmed Ringer's solution to achieve the desired final concentrations.
 - Add the phenamil solution to the apical side of the monolayer. Start with the lowest concentration and proceed to higher concentrations in a cumulative manner.
 - Record the change in I_{sc} after each addition until a new steady-state is reached. The decrease in I_{sc} represents the inhibition of ENaC-mediated sodium transport.
- Data Analysis:
 - Calculate the percentage of inhibition of the amiloride-sensitive I_{sc} for each phenamil concentration. The amiloride-sensitive current is determined by adding a saturating concentration of amiloride (e.g., 10 μ M) at the end of the experiment to block all ENaC activity.
 - Plot the percentage of inhibition against the logarithm of the phenamil concentration to generate a dose-response curve.
 - Fit the curve using a suitable pharmacological model (e.g., the Hill equation) to determine the IC_{50} value.

Visualizations

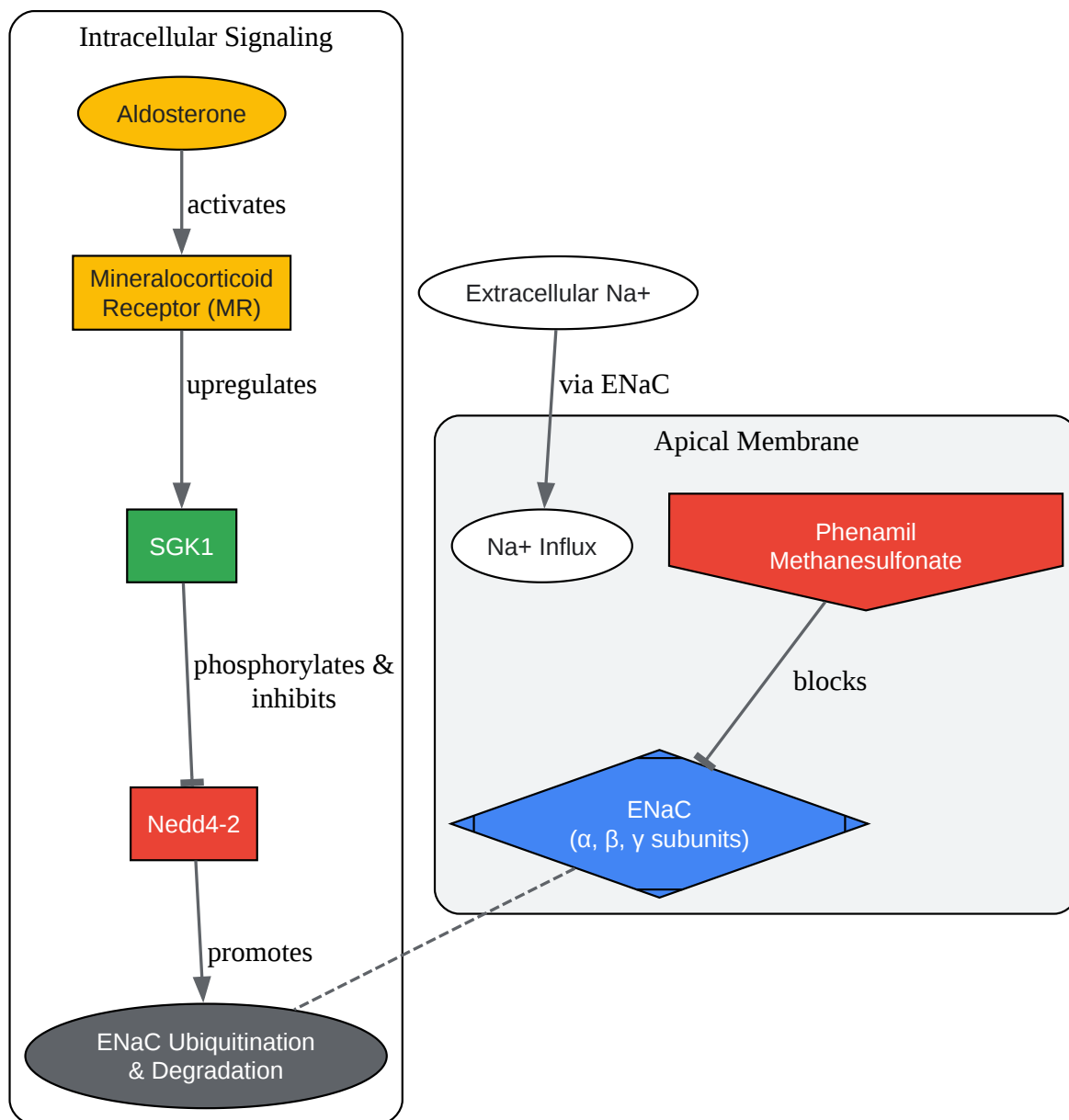
Experimental Workflow



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Caption: Experimental workflow for in vitro ENaC blockade using **phenamil methanesulfonate**.

Signaling Pathway of ENaC and Inhibition by Phenamil



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Caption: Simplified signaling pathway of ENaC regulation and its inhibition by phenamil.

Concluding Remarks

Phenamil methanesulfonate is a powerful pharmacological tool for the in vitro investigation of ENaC. Its high potency and specificity make it suitable for a range of applications, from basic physiological studies to high-throughput screening in drug discovery. Careful consideration of its solubility and potential off-target effects is crucial for robust and reproducible experimental outcomes. The protocols and data presented here provide a foundation for researchers to effectively utilize **phenamil methanesulfonate** in their studies of ENaC-mediated ion transport.

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